An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene. This document includes a summary of its key properties, detailed hypothetical experimental protocols for its synthesis and characterization, and visual representations of the synthetic pathway and analytical workflows. This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of pesticides and as an intermediate for pharmaceutical compounds.[1]
Core Physicochemical Properties
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene is a colorless liquid at room temperature.[1] It is soluble in common organic solvents such as ether, chloroform, and benzene.[1] Due to the presence of the bromine atom and the trifluoroethoxy group, it exhibits good reactivity for substitution reactions, making it a useful building block in organic chemistry.[1]
A summary of its quantitative physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H10BrF3O2 | [1] |
| Molecular Weight | 299.087 g/mol | [2] |
| CAS Number | 160969-00-6 | |
| Appearance | Colorless liquid | [1] |
| Melting Point | -30.5 °C | [1] |
| Boiling Point | 194-195 °C | [1] |
| Density | 1.4 g/cm³ (at 20 °C) | [1] |
| Solubility | Soluble in ether, chloroform, and benzene | [1] |
| Purity | 95.0% | [2] |
Experimental Protocols
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene can be achieved via a Williamson ether synthesis, which involves the alkylation of a phenol. The proposed synthetic route consists of two main stages: the synthesis of the precursor 2-(2,2,2-trifluoroethoxy)phenol, followed by its reaction with 1,2-dibromoethane.
Stage 1: Synthesis of 2-(2,2,2-trifluoroethoxy)phenol
This precursor is synthesized from o-nitrochlorobenzene in a three-step process as described in patent literature.
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Step 1: Etherification of o-nitrochlorobenzene. o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol in the presence of a base (e.g., 50% sodium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) at elevated temperatures (e.g., 70°C) to yield 2-(2,2,2-trifluoroethoxy)nitrobenzene.
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Step 2: Reduction of the nitro group. The resulting nitro compound is then reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in an alcohol solvent like ethanol. This reaction is typically carried out at room temperature under a hydrogen atmosphere.
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Step 3: Diazotization and hydrolysis. The synthesized 2-(2,2,2-trifluoroethoxy)aniline is then converted to the corresponding phenol. This is achieved through diazotization with a solution of sodium nitrite in a strong acid (e.g., sulfuric acid) at low temperatures (0-5°C), followed by hydrolysis of the diazonium salt by heating the solution.
Stage 2: Synthesis of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
This stage involves the mono-alkylation of the synthesized 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane.
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Reaction Setup: A solution of 2-(2,2,2-trifluoroethoxy)phenol in a suitable polar aprotic solvent, such as acetone or acetonitrile, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Base Addition: A base, such as anhydrous potassium carbonate, is added to the solution to deprotonate the phenol, forming the corresponding phenoxide. The mixture is typically stirred for a short period at room temperature to ensure complete formation of the phenoxide.
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Alkylation: 1,2-dibromoethane is added to the reaction mixture. The mixture is then heated to reflux and maintained at that temperature for several hours (e.g., 12 hours) to allow the reaction to proceed.
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Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent such as sodium sulfate.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to isolate the desired 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene.
Protocol for Physicochemical Property Determination
The following are general experimental protocols for determining the key physicochemical properties of an organic liquid like 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene.
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Melting Point: The melting point of the compound, being below room temperature, would be determined using a cryostat or a low-temperature differential scanning calorimeter (DSC). The sample is cooled until it solidifies and then slowly heated, with the temperature at which it transitions from a solid to a liquid being recorded as the melting point.
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Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, causing it to boil and the vapor to condense, is recorded as the boiling point.
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Density: The density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C). The mass of a known volume of the liquid is determined, and the density is calculated by dividing the mass by the volume.
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Solubility: The solubility in various solvents is determined by adding a small amount of the compound to a known volume of the solvent and observing if it dissolves. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved compound is determined using techniques like UV-Vis spectroscopy or gas chromatography.
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Spectroscopic Analysis (NMR, IR, Mass Spectrometry):
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the spectrum is recorded. The presence of characteristic absorption bands helps to identify the functional groups present in the molecule.
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Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.
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Visualizations
The following diagrams illustrate the synthetic pathway for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene and a general workflow for its physicochemical characterization.
Caption: Synthetic pathway for 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene.
Caption: Workflow for physicochemical characterization.
Safety Information
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene is an organic bromine compound that is irritating to the eyes and respiratory system.[1] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid contact with skin and inhalation of its vapors.[1] Store the compound in a cool, dry, and well-ventilated place, away from combustible materials and strong oxidizing agents.[1]
